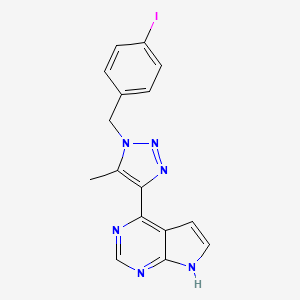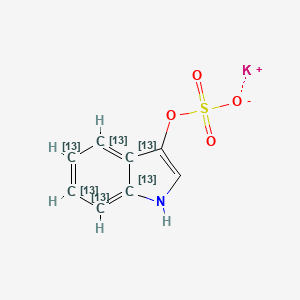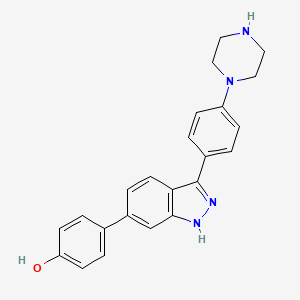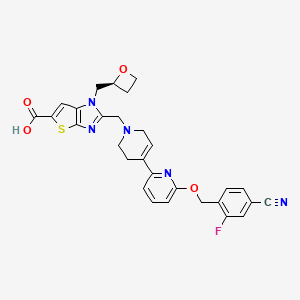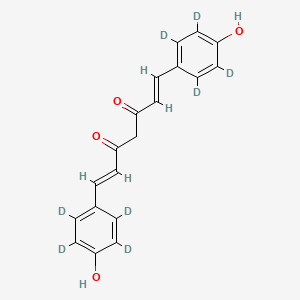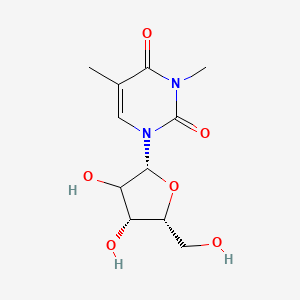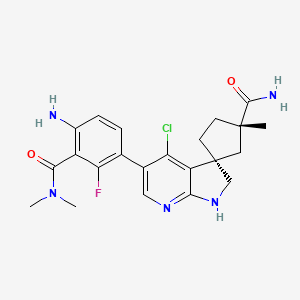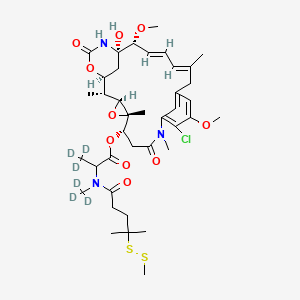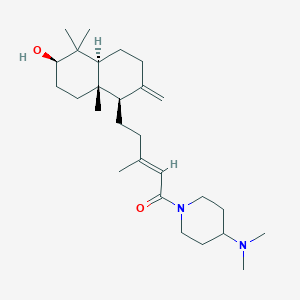
Apoptosis inducer 10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, Apoptosis inducer 10 is used to study the mechanisms of apoptosis and to develop new compounds with enhanced apoptotic activity .
Biology: : In biological research, this compound is used to investigate the pathways involved in programmed cell death and to identify potential targets for therapeutic intervention .
Medicine: : In medicine, this compound is being explored as a potential treatment for various cancers due to its ability to selectively induce apoptosis in cancer cells while sparing healthy cells .
Industry: : In the pharmaceutical industry, this compound is used in the development of new anticancer drugs and in the screening of potential therapeutic agents .
Wirkmechanismus
Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .
Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C27H46N2O2 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one |
InChI |
InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1 |
InChI-Schlüssel |
LAMIOISISMLBHF-HHUMICFVSA-N |
Isomerische SMILES |
C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C |
Kanonische SMILES |
CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


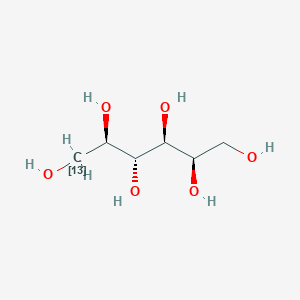
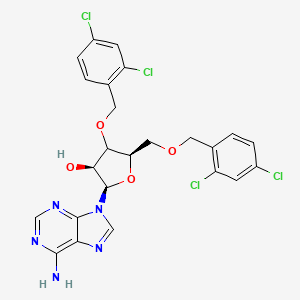
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
